

Metabolic engineering to produce 2-ethylpentanedioyl-CoA in *E. coli*

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Compound of Interest

Compound Name: 2-ethylpentanedioyl-CoA

Cat. No.: B15548000

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An Application Note on the Metabolic Engineering of *Escherichia coli* for the Production of **2-Ethylpentanedioyl-CoA**

Introduction

2-Ethylpentanedioyl-CoA is a C7 dicarboxylic acid derivative with potential applications as a specialty chemical and building block for novel polymers. Chemical synthesis of such branched-chain dicarboxylic acids often involves harsh reaction conditions and can generate hazardous byproducts. A sustainable alternative is the biosynthesis of **2-ethylpentanedioyl-CoA** from renewable feedstocks using metabolically engineered microorganisms. *Escherichia coli* is a well-established host for metabolic engineering due to its rapid growth, well-characterized genetics, and the availability of a vast array of synthetic biology tools. This application note describes a proposed metabolic pathway for the production of **2-ethylpentanedioyl-CoA** in *E. coli* by combining elements of the native fatty acid metabolism with heterologous enzymes from the ethylmalonyl-CoA pathway and the reverse β -oxidation pathway.

Proposed Biosynthetic Pathway

Since there is no known natural pathway for the synthesis of **2-ethylpentanedioyl-CoA**, a novel pathway is proposed by combining two key metabolic routes: the reverse β -oxidation cycle for carbon chain elongation and the ethylmalonyl-CoA pathway for the introduction of the ethyl branch. The proposed pathway starts from the central metabolic intermediate, acetyl-CoA.

The pathway is designed in three modules:

- Synthesis of Ethylmalonyl-CoA: This module utilizes a portion of the reverse β -oxidation pathway to generate crotonyl-CoA from two molecules of acetyl-CoA. Subsequently, the key enzyme from the ethylmalonyl-CoA pathway, crotonyl-CoA carboxylase/reductase (CCR), is used to carboxylate crotonyl-CoA to form (2S)-ethylmalonyl-CoA.
- Chain Elongation to the C7 Backbone: (2S)-Ethylmalonyl-CoA is then elongated by one molecule of acetyl-CoA using the enzymatic machinery of the reverse β -oxidation pathway. This involves the sequential action of a β -ketothiolase, a 3-hydroxyacyl-CoA dehydrogenase, an enoyl-CoA hydratase, and an acyl-CoA dehydrogenase/reductase. A crucial step in this module is the identification or engineering of a β -ketothiolase that can efficiently condense ethylmalonyl-CoA with acetyl-CoA.
- Final Product Formation: The final step of the elongation module yields the target molecule, **2-ethylpentanedioyl-CoA** (also known as 2-ethyladipyl-CoA).

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Data Presentation

As the production of **2-ethylpentanedioyl-CoA** is novel, quantitative data from the production of a structurally related dicarboxylic acid, adipic acid, in engineered *E. coli* is presented for reference.[\[1\]](#)[\[2\]](#)

Strain	Genotype /Engineering Strategy	Carbon Source	Titer (g/L)	Yield (g/g)	Productivity (g/L/h)	Reference
Mad12314-6	Overexpression of reverse adipate-degradation pathway from <i>Thermobifida fusca</i> , deletion of competing pathways.	Glucose	68.0	0.29	0.94	Zhao et al., 2018
JL12	Introduction of adipic acid reverse degradation pathway into a succinic acid overproducing strain, precursor supply balancing.	Glucose	1.51	-	-	Li et al., 2021
JL12 (fermenter)	Optimized fed-batch fermentation of strain JL12.	Glucose	22.3	0.25	0.31	Li et al., 2021

Experimental Protocols

Plasmid Construction and Strain Engineering

This protocol describes the construction of expression plasmids for the heterologous genes in the proposed pathway and their introduction into an appropriate *E. coli* host strain.

Workflow Diagram

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Materials:

- *E. coli* DH5α (cloning host) and *E. coli* BL21(DE3) (expression host)
- Expression vectors (e.g., pETDuet-1, pCDFDuet-1)
- Restriction enzymes, T4 DNA ligase, or Gibson Assembly Master Mix
- High-fidelity DNA polymerase

- Oligonucleotide primers
- DNA purification kits
- LB medium and agar plates with appropriate antibiotics
- Electroporator or heat block

Procedure:

- Gene Synthesis and Codon Optimization: Synthesize the genes encoding the pathway enzymes (e.g., atoB, hbd, crt, ccr, and the reverse β -oxidation enzymes). Codon-optimize the sequences for expression in *E. coli*.
- PCR Amplification: Amplify the synthesized genes using high-fidelity PCR with primers containing appropriate restriction sites or overlaps for Gibson assembly.
- Vector Preparation: Digest the expression vectors with the corresponding restriction enzymes or linearize by PCR for Gibson assembly.
- Ligation/Assembly: Ligate the PCR products into the prepared vectors or assemble using Gibson Assembly Master Mix.
- Transformation: Transform the ligation/assembly products into competent *E. coli* DH5 α cells and plate on selective LB agar plates.
- Screening: Screen colonies by colony PCR to identify positive clones.
- Plasmid Purification and Verification: Isolate plasmid DNA from positive clones and verify the sequence by Sanger sequencing.
- Transformation of Expression Host: Transform the sequence-verified plasmids into the expression host *E. coli* BL21(DE3).

Protein Expression and Verification

This protocol is for small-scale expression of the pathway enzymes to confirm their production.

Materials:

- Engineered *E. coli* BL21(DE3) strain
- LB medium with appropriate antibiotics
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- SDS-PAGE equipment and reagents
- Cell lysis buffer (e.g., BugBuster)

Procedure:

- Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotics with a single colony of the engineered strain. Grow overnight at 37°C with shaking.
- Sub-culturing: Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD₆₀₀ of ~0.1. Grow at 37°C with shaking.
- Induction: When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
- Incubation: Continue to incubate the culture at a lower temperature (e.g., 18-30°C) for 4-16 hours.
- Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
- Lysis and Analysis: Resuspend the cell pellet in lysis buffer. Analyze the total cell protein and the soluble fraction by SDS-PAGE to confirm the expression of the heterologous enzymes.

Fed-Batch Fermentation for 2-Ethylpentanedioyl-CoA Production

This protocol outlines a fed-batch fermentation process for the production of **2-ethylpentanedioyl-CoA**.

Materials:

- Bioreactor (e.g., 2 L) with pH, temperature, and dissolved oxygen (DO) control
- Defined fermentation medium (e.g., M9 minimal medium)
- Glucose feed solution (e.g., 50% w/v)
- Appropriate antibiotics
- Antifoam agent

Procedure:

- Inoculum Preparation: Prepare a seed culture by inoculating 100 mL of LB medium with the engineered E. coli strain and growing overnight at 37°C.
- Bioreactor Setup: Prepare the bioreactor with the defined fermentation medium and sterilize.
- Inoculation: Inoculate the bioreactor with the seed culture to an initial OD₆₀₀ of ~0.1.
- Batch Phase: Grow the culture at 37°C with aeration and agitation to maintain a DO level above 30%. The pH should be maintained at ~7.0 by automatic addition of a base (e.g., NH₄OH).
- Induction: When the OD₆₀₀ reaches a desired level (e.g., 10-20), induce protein expression by adding IPTG. Optionally, lower the temperature to 30°C to improve protein solubility.
- Fed-Batch Phase: Start the glucose feed to maintain a constant, low glucose concentration in the bioreactor. This can be achieved using a pre-defined exponential feeding strategy or a DO-stat method where the feed rate is coupled to the DO signal.
- Sampling: Take samples periodically to monitor cell growth (OD₆₀₀), glucose concentration, and product formation.
- Harvesting: After a desired fermentation time (e.g., 48-72 hours), harvest the culture broth for product analysis.

Analysis of 2-Ethylpentanedioyl-CoA

The quantification of **2-ethylpentanediol-CoA** in the fermentation broth can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

- LC-MS system
- C18 reverse-phase HPLC column
- Acetonitrile, water, and formic acid (LC-MS grade)
- Syringe filters (0.22 µm)

Procedure:

- Sample Preparation: Centrifuge the fermentation broth samples to remove cells. Filter the supernatant through a 0.22 µm syringe filter.
- LC Separation: Inject the prepared sample onto the C18 column. Elute the analytes using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
- MS Detection: Detect the target molecule using mass spectrometry in either positive or negative ion mode. The specific mass-to-charge ratio (m/z) of **2-ethylpentanediol-CoA** will need to be determined for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification.
- Quantification: Generate a standard curve using a purified standard of **2-ethylpentanediol-CoA** (if available) or a closely related compound to quantify the concentration in the samples.

Conclusion

The proposed metabolic pathway offers a promising route for the biosynthesis of **2-ethylpentanediol-CoA** in *E. coli*. The successful implementation of this pathway will depend on the careful selection and potential engineering of enzymes with the desired substrate specificities, particularly the β -ketothiolase in the chain elongation module. The provided protocols for strain construction, fermentation, and analysis serve as a foundation for the

development and optimization of a microbial cell factory for the production of this novel, branched-chain dicarboxylic acid derivative.

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References

- 1. researchgate.net [researchgate.net]
- 2. Metabolic engineering of *Escherichia coli* for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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